Alexa Fluor 350

Description

Significance of Fluorescent Probes in Advancing Biomedical Sciences

Fluorescent probes have become indispensable tools in the biomedical sciences, revolutionizing our ability to visualize and study cellular and molecular processes in real-time. These molecules, which absorb light at a specific wavelength and emit it at a longer wavelength, can be attached to various biological targets such as proteins, nucleic acids, and cellular structures. This labeling allows for the precise tracking and quantification of these targets within complex biological systems. The high sensitivity and specificity of fluorescent labeling have enabled groundbreaking discoveries in numerous fields, including cell biology, neuroscience, immunology, and drug discovery. By providing a window into the dynamic and intricate workings of living cells, fluorescent probes continue to drive innovation and deepen our understanding of health and disease.

Evolution of Fluorescent Dye Technologies

The journey of fluorescent dye technology began with the discovery of naturally occurring fluorescent molecules. Early research utilized compounds like fluorescein (B123965) and rhodamine, which, despite their utility, had limitations such as pH sensitivity and rapid photobleaching (fading upon exposure to light). The quest for brighter, more stable, and more versatile fluorescent probes led to the development of new classes of synthetic dyes. A significant advancement came with the introduction of cyanine (B1664457) dyes, which offered a broader range of colors and improved photostability. Subsequent innovations focused on enhancing the chemical and physical properties of these dyes, leading to the creation of families of fluorophores with tailored characteristics to suit a wide array of biological applications.

Overview of the Alexa Fluor Family of Dyes

A pivotal moment in the evolution of fluorescent dyes was the development of the Alexa Fluor family by Molecular Probes (now part of Thermo Fisher Scientific). nih.gov This series of dyes was engineered to overcome the limitations of earlier fluorophores. The Alexa Fluor dyes are synthesized through the sulfonation of coumarin (B35378), rhodamine, xanthene, and cyanine dyes. This chemical modification makes them negatively charged and more hydrophilic, which contributes to their enhanced brightness and photostability. bitesizebio.com The Alexa Fluor family offers a wide spectrum of colors, from blue to near-infrared, with each dye named according to its approximate excitation maximum in nanometers. bitesizebio.com These dyes are known for their exceptional brightness, high photostability, and relative insensitivity to pH changes, making them a popular choice for a diverse range of fluorescence-based applications. bitesizebio.comthermofisher.com

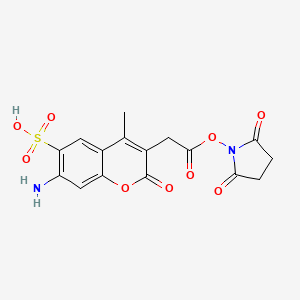

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O9S |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

7-amino-3-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |

InChI |

InChI=1S/C16H14N2O9S/c1-7-8-4-12(28(23,24)25)10(17)6-11(8)26-16(22)9(7)5-15(21)27-18-13(19)2-3-14(18)20/h4,6H,2-3,5,17H2,1H3,(H,23,24,25) |

InChI Key |

IKYJCHYORFJFRR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)ON3C(=O)CCC3=O |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)ON3C(=O)CCC3=O |

Synonyms |

7-amino-4-methyl-6-sulfocoumarin-3-acetic acid Alexa 350 Alexa Fluor 350 AMCA-S |

Origin of Product |

United States |

Chemical and Physical Properties of Alexa Fluor 350

Core Chemical Structure and Physicochemical Characteristics

Alexa Fluor 350 is a blue-fluorescent dye that belongs to the coumarin (B35378) class of fluorophores. Its core structure is a sulfonated derivative of 7-aminocoumarin. The sulfonation process enhances its water solubility and reduces the tendency for aggregation, which can quench fluorescence. This modification also contributes to its improved photostability compared to its non-sulfonated counterparts like AMCA (Aminomethylcoumarin Acetate). uci.edu this compound is known for its relatively good chemical stability and its fluorescence is largely independent of pH in the physiological range (pH 4-10).

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H14N2O9S | |

| Molecular Weight | 410.36 g/mol | |

| Solubility | High in aqueous solutions | uci.edu |

| pH Sensitivity | Relatively insensitive between pH 4 and 10 |

Spectroscopic Profile

The spectroscopic properties of a fluorescent dye are critical for its application in fluorescence microscopy and other detection methods. These properties determine the appropriate excitation light source and emission filters required for optimal signal detection.

This compound has its maximum absorption (excitation) peak in the ultraviolet region of the spectrum and emits blue fluorescence.

Excitation Maximum: ~346 nm thermofisher.comfluorofinder.com

Emission Maximum: ~442 nm thermofisher.comfluorofinder.com

This spectral profile makes it suitable for use with excitation sources that emit in the mid-300 nm range, such as a xenon-arc lamp or a UV laser. thermofisher.com

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted light).

Molar Extinction Coefficient (ε): Approximately 19,000 cm⁻¹M⁻¹ fluorofinder.comunc.edu

Quantum Yield (Φ): While a specific numerical value for the quantum yield of this compound is not consistently reported in the literature, the Alexa Fluor family of dyes is generally characterized by high quantum yields, contributing to their exceptional brightness. bitesizebio.comresearchgate.net

Photostability and Brightness

One of the key advantages of the Alexa Fluor family, including this compound, is its enhanced photostability compared to older generations of fluorescent dyes. bitesizebio.com This resistance to photobleaching allows for longer exposure times during image acquisition, which is particularly beneficial for capturing weak signals or for time-lapse imaging. The combination of a high molar extinction coefficient and a high quantum yield results in bright fluorescent conjugates, enabling the detection of low-abundance targets. thermofisher.com

Advanced Conjugation Strategies for Alexa Fluor 350 in Biomolecular Research

Amine-Reactive Conjugation Methodologies: Principles and Applications

The most prevalent method for conjugating Alexa Fluor 350 to biomolecules involves targeting primary amines (R-NH₂). fishersci.comuevora.pt This is primarily achieved through the use of an N-hydroxysuccinimidyl (NHS) ester derivative of the dye. fishersci.comaatbio.com The NHS ester reacts efficiently with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form a stable, covalent amide bond. fishersci.comaatbio.comaatbio.com This reaction is typically carried out in a buffer with a pH between 7 and 9, with a common choice being 0.1–0.2 M sodium bicarbonate buffer at pH 8.3. fishersci.comaatbio.com The reaction is generally performed at room temperature for about an hour. fishersci.com

The principle behind this methodology lies in the electrophilic nature of the NHS ester, which readily reacts with the nucleophilic primary amine. The resulting amide bond is as stable as the peptide bonds that form the backbone of proteins, ensuring a durable linkage between the fluorophore and the biomolecule. uci.edu For more selective labeling of the N-terminal amine of a protein, which has a lower pKa than the epsilon-amino group of lysine, the reaction can be conducted at a more neutral pH. fishersci.com

Amine-reactive this compound is widely used for labeling a variety of biomolecules, including proteins, antibodies, peptides, and amine-modified nucleic acids. fishersci.comuevora.pt These fluorescently labeled biomolecules are then utilized in a range of applications such as immunoassays, fluorescence microscopy, flow cytometry, and cell and tissue labeling. thermofisher.comfishersci.com

Table 1: Key Features of this compound NHS Ester

| Feature | Description | Reference |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | fishersci.comaatbio.com |

| Target Moiety | Primary amines (R-NH₂) | fishersci.comuevora.pt |

| Resulting Bond | Stable amide bond | aatbio.comuci.edu |

| Optimal pH | 7-9 | fishersci.comaatbio.com |

| Common Buffer | 0.1–0.2 M Sodium Bicarbonate, pH 8.3 | fishersci.com |

| Reaction Time | ~1 hour at room temperature | fishersci.com |

| Applications | Labeling proteins, antibodies, peptides, nucleic acids | fishersci.comthermofisher.com |

Covalent Labeling of Biomolecules: Proteins, Antibodies, Nucleic Acids, and Peptides

The covalent attachment of this compound imparts a fluorescent signal to various biomolecules, enabling their detection and analysis.

Proteins and Antibodies: Proteins and antibodies are frequently labeled with this compound using amine-reactive chemistry. thermofisher.comthermofisher.com The process involves reacting the NHS ester of the dye with the primary amines on the protein, primarily the lysine residues and the N-terminus. fishersci.comthermofisher.com Protein labeling kits are commercially available, providing the necessary reagents and protocols for efficient conjugation. thermofisher.comfishersci.comthermofisher.com The degree of labeling (DOL), or the number of dye molecules per protein, is a critical parameter that can be controlled by adjusting the molar ratio of dye to protein in the reaction. fishersci.comsigmaaldrich.com For IgG antibodies, an optimal DOL is typically between 5 and 9 moles of dye per mole of antibody. thermofisher.com Labeled proteins and antibodies are used in a multitude of applications, including immunocytochemistry, flow cytometry, and Western blotting. thermofisher.com

Nucleic Acids: this compound can be covalently attached to nucleic acids that have been modified to contain a primary amine group. fishersci.combiosyn.com This allows for the production of fluorescent probes for techniques like fluorescence in situ hybridization (FISH) and microarray analysis. biosyn.com An alternative method involves a reagent that reacts directly with the N7 position of guanine (B1146940) residues in DNA and RNA, forming a stable covalent bond. aatbio.com This method offers a simple and rapid way to label nucleic acids with high efficiency. aatbio.com

Peptides: Similar to proteins, peptides can be labeled with this compound via their primary amine groups. fishersci.comgbiosciences.com This enables the synthesis of fluorescently tagged peptides for various research purposes, including studying peptide-protein interactions and signal transduction pathways. gbiosciences.com Labeling with this compound has been shown to significantly improve the identification of peptides in mass spectrometry analysis.

Table 2: Applications of this compound-Labeled Biomolecules

| Biomolecule | Labeling Chemistry | Key Applications | Reference |

| Proteins/Antibodies | Amine-reactive (NHS ester) | Immunofluorescence, Flow Cytometry, Western Blot | thermofisher.comfishersci.com |

| Nucleic Acids | Amine-reactive (on modified bases), Guanine-reactive | FISH, Microarrays, In situ hybridization | fishersci.combiosyn.comaatbio.com |

| Peptides | Amine-reactive (NHS ester) | Interaction studies, Signal transduction, Mass spectrometry | fishersci.comgbiosciences.com |

Specialized Conjugation Approaches

Beyond standard biomolecule labeling, this compound has been conjugated to other materials for specialized research applications.

Cellulose (B213188) Nanocrystals: Methods have been developed to covalently attach Alexa Fluor dyes, including this compound, to cellulose nanocrystals (CNCs). researchgate.netnih.govacs.org One approach involves creating aldehyde groups on the CNC surface through periodate (B1199274) oxidation, followed by reductive amination to link amine-terminated Alexa Fluor dyes. researchgate.netnih.govacs.org Another strategy utilizes Alexa Fluor dyes modified with a chloro-substituted triazine ring, which can react with the hydroxyl groups of the CNCs. researchgate.netnih.govacs.org These fluorescently labeled CNCs serve as model materials for bioimaging solid cellulose in various microenvironments. researchgate.netacs.org

Phalloidin (B8060827): this compound is conjugated to phalloidin, a bicyclic peptide toxin that specifically binds to filamentous actin (F-actin). thermofisher.comaatbio.comavantorsciences.com This conjugate is a widely used probe for staining F-actin in fixed and permeabilized cells, allowing for the visualization of the actin cytoskeleton in applications like fluorescence microscopy. thermofisher.comaatbio.comthermofisher.com The binding of the phalloidin conjugate is highly specific and does not interfere with the function of the actin filaments. thermofisher.com

Table 3: Specialized Conjugates of this compound

| Conjugate | Target | Principle of Conjugation | Application | Reference |

| Cellulose Nanocrystals | Hydroxyl groups | Periodate oxidation/reductive amination or Chloro-triazine chemistry | Bioimaging of solid cellulose | researchgate.netnih.govacs.org |

| Phalloidin | F-actin | Covalent linkage to the phalloidin peptide | Staining of the actin cytoskeleton | thermofisher.comaatbio.comthermofisher.com |

Impact of Conjugation on Fluorophore Performance in Biological Systems

This compound is known for its relative insensitivity to pH changes in the physiological range (pH 4-10), which is a significant advantage for biological experiments where pH can vary. fishersci.comstratech.co.uk It is also highly water-soluble due to its sulfonated coumarin (B35378) structure, which helps to prevent the aggregation and precipitation of labeled biomolecules, particularly proteins, in aqueous environments. uci.edubiosyn.comcytometry.me

Compared to other blue-fluorescent dyes like AMCA, this compound conjugates are generally more fluorescent. uci.eduthermofisher.com The emission maximum of this compound conjugates is at a slightly shorter wavelength (~442 nm) than that of AMCA conjugates (~448 nm), which provides better spectral separation from commonly used green fluorophores like fluorescein (B123965) or Alexa Fluor 488. thermofisher.comthermofisher.comthermofisher.com

Applications of Alexa Fluor 350 in Cellular and Molecular Imaging Techniques

Fluorescence Microscopy: High-Resolution Imaging of Cellular Structures and Dynamics

Alexa Fluor 350 is a valuable tool for high-resolution imaging in fluorescence microscopy, enabling detailed visualization of cellular structures and dynamic processes syronoptics.comaatbio.comfluorofinder.comfluorofinder.comthermofisher.comthermofisher.com. Its brightness and photostability contribute to clear and effective imaging, particularly for high-abundance targets aatbio.comthermofisher.comthermofisher.com.

Live-Cell and Fixed-Cell Imaging Applications

This compound is suitable for both live-cell and fixed-cell imaging applications. In live-cell imaging, its moderate photostability and water solubility allow researchers to observe dynamic biological processes in real-time aatbio.com. For fixed-cell preparations, this compound conjugates are frequently used to label specific cellular components. For instance, this compound phalloidin (B8060827) conjugates are commonly employed to selectively stain F-actin in formaldehyde-fixed and permeabilized tissue sections or cell cultures thermofisher.comuct.ac.zaaatbio.com. An example includes the staining of fixed and permeabilized muntjac skin fibroblasts with this compound phalloidin thermofisher.comthermofisher.com.

Subcellular Localization Studies

The dye's properties make it effective for subcellular localization studies, facilitating the detailed mapping of molecules within cells and tissues nih.gov. This compound can be conjugated to various biomolecules, such as antibodies or lectins, to target specific subcellular structures. For example, it can be conjugated to lectins like wheat germ agglutinin (WGA) for labeling glycosylated structures . Furthermore, this compound conjugated antibodies have been utilized to detect specific proteins, such as β-III tubulin in neuronal cells, demonstrating its utility in high-contrast imaging applications . In another instance, this compound phalloidin was used to stain F-actin, while mitochondria were simultaneously stained with MitoTracker Red CMXRos, showcasing its role in identifying different subcellular compartments thermofisher.com.

Multi-labeling Strategies in Advanced Microscopy

This compound is an excellent choice for multi-labeling strategies in advanced microscopy due to its blue emission color and spectral characteristics, which ensure compatibility with a broad range of detectors and filters syronoptics.comsyronoptics.com. A significant advantage of this compound is its reduced spectral overlap with commonly used green fluorophores, such as fluorescein (B123965) or Alexa Fluor 488, compared to other blue dyes like AMCA or DAPI uci.eduaatbio.comthermofisher.comthermofisher.com. This minimal overlap enhances multiplexing capabilities and signal clarity, making it ideal for multicolor applications uci.eduaatbio.com. It can be effectively used in conjunction with other fluorophores, including green fluorescent protein (GFP) or other green dyes uci.edu. Examples of multi-color imaging include its use alongside Alexa Fluor 488, Alexa Fluor 568, and Alexa Fluor 647 in staining protocols thermofisher.comthermofisher.com. The dye is also compatible with standard DAPI filter sets, allowing for simultaneous detection of nuclei and target proteins . Specialized tools like Zenon labeling kits are available to facilitate multi-color labeling with this compound thermofisher.comthermofisher.com.

Flow Cytometry: Quantitative Analysis of Cell Populations and Biomarker Expression

This compound is a widely adopted fluorophore in flow cytometry for the quantitative analysis of cell populations and biomarker expression syronoptics.comaatbio.comfluorofinder.comfluorofinder.comthermofisher.comthermofisher.combio-techne.comselectscience.netprotilatky.cz. Its moderate brightness and stability make it particularly advantageous for direct imaging of high-abundance targets in flow cytometry applications aatbio.com.

Immunophenotyping and Cell Sorting

This compound is frequently used for immunophenotyping and cell sorting applications syronoptics.comsyronoptics.comthermofisher.comthermofisher.com. It can be conjugated to antibodies, which are then used to detect primary antibodies in multiplexed assays . Various antibody conjugates of this compound are available for targeting specific cellular markers, facilitating the identification and quantification of different cell populations. These include conjugates for markers such as GFP, Lambda Light Chain, IL-6, His Tag, TRACP/PAP/ACP5, PDGFR alpha, and IgM, which are often used for intracellular staining by flow cytometry bio-techne.comnovusbio.combio-techne.com. The dye is also employed for cell membrane labeling . Its spectral properties allow for its integration into multi-color flow cytometry panels, where it can be combined with other fluorophores for comprehensive analysis selectscience.netprotilatky.cz.

Intracellular Staining Protocols

This compound is effectively utilized in intracellular staining protocols for flow cytometry novusbio.combio-techne.com. To enable antibodies conjugated with this compound to access intracellular antigens, cells are typically fixed with formaldehyde (B43269) to stabilize the cell membrane, followed by permeabilization with detergents or alcohols thermofisher.com. An example of its application in intracellular staining is the Click-iT Plus EdU this compound Flow Cytometry Assay Kit, which provides a method for analyzing DNA replication in proliferating cells selectscience.net. In this assay, EdU (5-ethynyl-2´-deoxyuridine), a thymidine (B127349) analog, is incorporated into newly synthesized DNA and subsequently detected via click chemistry using this compound selectscience.net. The optimal performance of this compound conjugated antibodies in intracellular staining often depends on the specific location of the target protein (e.g., nuclear, cytoplasmic, or secreted), which may necessitate the use of different buffer systems and protocols thermofisher.com.

Alexa Fluor 350 in Proteomics and Peptidomics Research

Enhancement of Mass Spectrometry Identification (LC-MALDI-TOF/TOF MS)

Alexa Fluor 350 labeling significantly improves the identification rate and confidence of peptides and proteins in liquid chromatography-matrix-assisted laser desorption ionization time-of-flight/time-of-flight mass spectrometry (LC-MALDI-TOF/TOF MS). This enhancement includes improved signal intensity and higher identification scores for peptides and proteins after labeling.

Research has demonstrated that labeling with this compound, a coumarin (B35378) tag containing a sulfo group, in conjunction with guanidation of ε-amino groups of lysine (B10760008) residues, can enhance the unimolecular fragmentation of peptides. acs.orgnih.gov This leads to the formation of a high-intensity y-ion series, without severely affecting peptide intensities in the MS mode. acs.orgnih.gov

A study involving LC-MALDI-TOF/TOF MS analysis of tryptic peptides derived from an E. coli lysate revealed notable improvements. Labeling with this compound resulted in improved peptide scores, a doubling of the total number of peptides identified, and a 30% increase in the number of proteins identified. acs.orgnih.gov Furthermore, combining data from both native and labeled samples increased the confidence in correct protein identification, as many proteins were identified by different peptides across the datasets. acs.orgnih.gov

The derivatization process with this compound does not impair the chromatographic behavior of peptides, making it a promising approach for high-throughput LC-MALDI-TOF/TOF MS analysis of proteomic samples. acs.orgnih.gov Specifically, peptides labeled with this compound, which carries a strong negative charge due to its sulfo group, showed a 5-15-fold increase in MALDI MS signal intensity in the positive ion mode when 2,5-dihydroxyacetophenone (2,5-DHAP) was used as the matrix, compared to underivatized peptides. nih.gov This signal enhancement was found to be dependent on the peptide and the matrix used, being most pronounced for hydrophilic peptides. nih.gov This phenomenon is hypothesized to be due to the coumarin structure's relative hydrophobicity, which improves the incorporation of hydrophilic peptides into hydrophobic MALDI matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-DHAP. nih.gov

Table 1: Effect of this compound Labeling on Peptide and Protein Identification in LC-MALDI-TOF/TOF MS (based on E. coli lysate study)

| Metric | Unlabeled Sample | This compound Labeled Sample | Improvement |

| Peptide Scores | Baseline | Improved | - |

| Total Number of Peptides | X | Doubled | 100% |

| Number of Proteins Identified | Y | 30% increase | 30% |

Table 2: Enhancement in MALDI MS Signal Intensity with this compound

| Peptide Type | Matrix | Signal Intensity Increase (this compound vs. Underivatized) |

| Hydrophilic Peptides | 2,5-DHAP | 5-15-fold |

Labeling of Peptides and Proteins for Proteomic Analysis

This compound is widely employed for labeling peptides and proteins due to its robust fluorescent properties. The dye contains a succinimidyl ester moiety, which efficiently reacts with primary amines present in proteins to form stable covalent dye-protein conjugates. thermofisher.comchemicalbook.com This reactivity makes it suitable for conjugating to proteins and peptides for various assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting.

For optimal labeling efficiency, it is crucial that the purified protein is in a buffer devoid of ammonium (B1175870) ions or primary amines, with phosphate-buffered saline (PBS) being a suitable choice. thermofisher.com Impure proteins tend to exhibit poor labeling efficiency. thermofisher.com For instance, optimal labeling of IgG antibodies is typically achieved when 5–9 moles of this compound dye are conjugated per mole of antibody. thermofisher.com

Custom peptide synthesis services also utilize this compound for labeling peptides, typically ranging from 6 to 70 amino acids in length. thermofisher.com These peptides are synthesized using FMOC solid-phase technology and purified via high-performance liquid chromatography (HPLC). thermofisher.com Conjugation can occur at various sites, including the C-terminal carboxyl groups, N-terminal amino groups, or the thiol groups of cysteine residues. thermofisher.com

Table 3: Key Spectral Properties of this compound

| Property | Value |

| Excitation Maximum | ~346 nm |

| Emission Maximum | ~442 nm |

| Emission Color | Blue |

| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ |

Methodological Advancements in Proteomic Workflows

The integration of this compound labeling into proteomic workflows represents a significant methodological advancement, offering new technological avenues for research. Its application, particularly when combined with guanidation of lysine residues, has been shown to increase peptide identification rates by 30% in proteomic analyses.

A key advantage contributing to its utility in high-throughput proteomic studies is that the labeling process does not negatively impact the chromatographic behavior of peptides. acs.orgnih.gov Furthermore, this compound labeling can inhibit the auto-degradation of peptides and proteins, all while maintaining their physicochemical properties and secondary structure. The ability of this compound to significantly enhance the identification rate, confidence, signal intensity, and identification scores of peptides and proteins directly contributes to more robust and comprehensive proteomic analyses. The development of N-terminal tags like this compound specifically aims to improve peptide identification in high-throughput MALDI-TOF/TOF MS platforms. acs.orgnih.govnih.gov The capacity to consolidate data from both native and labeled samples further bolsters the confidence in accurate protein identification, streamlining complex proteomic investigations. acs.orgnih.gov

Advantages and Limitations of Alexa Fluor 350

Key Advantages

High Brightness: Results in excellent signal-to-noise ratios. bitesizebio.com

Good Photostability: Allows for longer imaging times and reduces signal loss. bitesizebio.com

Water Solubility: The sulfonated structure enhances solubility and reduces aggregation. uci.edu

pH Insensitivity: Provides stable fluorescence over a broad physiological pH range.

Versatility: Available in multiple reactive forms for labeling a wide range of biomolecules. thermofisher.com

Potential Limitations

UV Excitation Requirement: Requires a UV light source, which can cause autofluorescence in some biological samples and may not be available on all microscopes. researchgate.net

Dimmer than Longer Wavelength Dyes: In general, blue-emitting fluorophores tend to be less bright than their green and red counterparts. cytometry.me

Potential for Spectral Overlap: While its emission is narrower than some older dyes, care must still be taken in multicolor experiments to minimize spectral bleed-through into adjacent channels.

Conclusion

Alexa Fluor 350 stands out as a high-performance blue fluorescent dye that offers significant advantages over traditional fluorophores. Its exceptional brightness, photostability, and versatility have made it a valuable tool for a wide range of applications in modern biological research, from fundamental cell biology to high-throughput drug screening. While the requirement for UV excitation presents a consideration, its superior performance characteristics often make it the preferred choice for researchers seeking a reliable and robust blue fluorescent probe. The continued use and development of dyes like this compound will undoubtedly continue to facilitate new discoveries and advance our understanding of the complex world of biology.

Emerging Research Directions and Future Prospects for Alexa Fluor 350 Based Technologies

The ongoing evolution of fluorescence-based methodologies continues to drive innovation in biological research. Alexa Fluor 350, with its distinct spectral properties in the blue region, is integral to these advancements. Research is actively exploring new ways to utilize this fluorophore, from novel labeling techniques to its integration in sophisticated imaging and quantitative analysis platforms.

Q & A

Q. What are the primary applications of Alexa Fluor 350 in fluorescence-based assays?

this compound is widely used in flow cytometry, immunocytochemistry (ICC), immunohistochemistry (IHC), and cell membrane labeling due to its bright blue fluorescence. It is often conjugated to lectins (e.g., wheat germ agglutinin) for labeling glycosylated structures or to secondary antibodies for detecting primary antibodies in multiplexed assays. Its spectral properties make it compatible with standard DAPI filter sets, enabling simultaneous detection of nuclei and target proteins .

Q. How does this compound’s spectral profile influence its compatibility with common microscopy filters?

this compound has an absorption peak at ~343 nm and emission at ~442 nm, closely overlapping with DAPI and Hoechst stains. Researchers must verify microscope filter sets to avoid spectral bleed-through when multiplexing. For example, using narrow-bandpass filters or sequential imaging can minimize cross-talk with green/red fluorophores like Alexa Fluor 488 or 555 .

Q. What protocols are recommended for conjugating this compound to antibodies?

Commercial kits (e.g., Molecular Probes™ Antibody Labeling Kits) provide optimized protocols. Key steps include:

- Antibody buffer adjustment : Ensure pH 8.0–9.0 using bicarbonate or amine-free buffers.

- Dye-to-antibody ratio optimization : Typically 5–10 dye molecules per antibody to balance brightness and steric hindrance.

- Post-conjugation purification : Remove unreacted dye via size-exclusion chromatography or dialysis. Validate conjugation efficiency using absorbance spectroscopy (A343/A280 ratio) .

Advanced Research Questions

Q. How can this compound labeling enhance peptide identification in LC-MALDI-TOF/TOF MS?

this compound’s coumarin-derived sulfo group improves peptide fragmentation efficiency by stabilizing y-ion formation during MS/MS. When combined with guanidation of lysine residues, this approach increases peptide identification rates by 30% in proteomic analyses. The label does not impair chromatographic behavior, making it suitable for high-throughput workflows .

Q. What strategies mitigate signal suppression in multiplexed imaging when using this compound with other fluorophores?

- Spectral unmixing : Use linear unmixing algorithms to resolve overlapping emissions (e.g., with DAPI or Hoechst).

- Sequential staining : Image this compound first to avoid photobleaching during subsequent exposures.

- Validating filter sets : Ensure minimal overlap with fluorophores like Alexa Fluor 555 (emission: 565 nm) or 647 (emission: 668 nm) .

Q. How to address inconsistencies in this compound signal intensity across experimental replicates?

- Conjugation quality control : Measure dye-to-protein ratio (A343/A280) and compare batch-to-batch variability.

- Storage conditions : Store lyophilized conjugates at 2–8°C; avoid freeze-thaw cycles for liquid formulations.

- Antibody cross-reactivity : Pre-adsorb secondary antibodies with species-specific serum to reduce non-specific binding .

Q. What are the implications of this compound’s sulfo group on its solubility and labeling efficiency?

The sulfo group enhances water solubility, reducing aggregation during conjugation. However, it may require adjusting reaction conditions (e.g., higher salt concentrations) to maintain antibody stability. This modification also improves retention in hydrophilic chromatography, aiding post-labeling purification .

Q. How to validate the specificity of this compound-conjugated antibodies in complex tissue samples?

- Blocking controls : Use excess unlabeled primary antibody or Fc receptor blockers to confirm signal specificity.

- Knockout validation : Compare staining in wild-type vs. target-deficient tissues.

- Multiplexing controls : Omit primary antibody in one channel to rule out cross-reactivity with secondary reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.